Benzonitrile-d5

Descripción general

Descripción

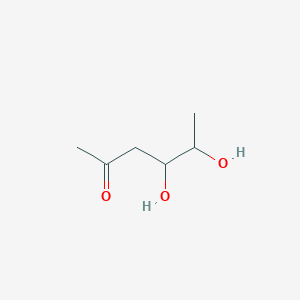

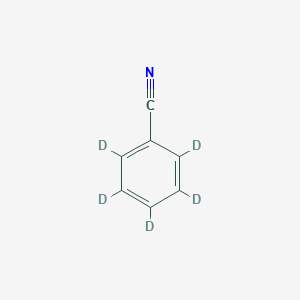

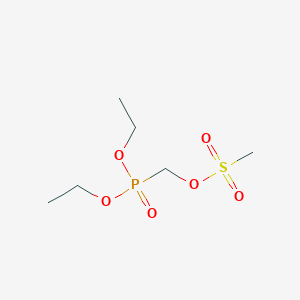

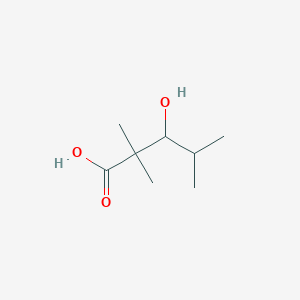

Benzonitrile-d5, also known as Phenyl-d5 cyanide, is an aromatic organic compound . It belongs to the nitriles class of organic compounds, which are characterized by a carbon-nitrogen triple bond .

Synthesis Analysis

The most common method of producing Benzonitrile is via the ammoxidation of benzene. This process involves the reaction of benzene with ammonia and oxygen, typically in the presence of a catalyst like molybdenum or bismuth oxides . An alternative pathway to synthesize Benzonitrile is the Rosenmund-von Braun reaction. This synthesis involves the bromination of benzene to form bromobenzene, which is then reacted with copper (I) cyanide to yield Benzonitrile .Molecular Structure Analysis

Benzonitrile features an aromatic benzene ring connected to a nitrile functional group (-C≡N). This simple yet crucial structural configuration contributes to the compound’s reactivity and polarity . The presence of a nitrile group makes Benzonitrile a potent electrophile, thus readily participating in numerous chemical reactions .Chemical Reactions Analysis

Benzonitrile is a useful solvent and a versatile precursor to many derivatives. It reacts with amines to afford N-substituted benzamides after hydrolysis . It is a precursor to diphenylketimine Ph2C=NH (b.p. 151 °C, 8 mm Hg) via reaction with phenylmagnesium bromide followed by methanolysis .Physical And Chemical Properties Analysis

The pure form of Benzonitrile is a colorless liquid that emits a faint, almond-like odor. At room temperature, it exhibits a boiling point of 191°C and a melting point of -13°C. It is slightly soluble in water, but can dissolve readily in organic solvents such as ethanol, ether, and chloroform .Aplicaciones Científicas De Investigación

Green Synthesis of Benzonitrile

Benzonitrile-d5 is used in the green synthesis of benzonitrile . The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches . However, it suffers from various constraints such as longer reaction time, corrosion and recovery of hydrochloric acid, the use of metal salt catalysts and their separation . A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent .

Catalyst in Chemical Reactions

Benzonitrile-d5 plays a role as a catalyst in chemical reactions . In the green synthesis of benzonitrile, the ionic liquid [HSO3-b-Py]·HSO4 exhibited the multiple roles of co-solvent, catalysis and phase separation . This eliminates the use of metal salt catalysts and no additional catalyst is needed .

Production of Benzoguanamine

Benzonitrile is a prominent intermediate for the production of benzoguanamine , which is a widely used advanced coating . Benzonitrile-d5, being an isotopically labelled version of benzonitrile, can be used in the same way.

Synthesis of Pesticides and Dyes

Benzonitrile is key in the synthesis of pesticides and dyes . As an isotopically labelled version of benzonitrile, Benzonitrile-d5 can be used in the same applications, particularly when tracking the compound through a reaction or process is necessary.

Synthesis of Benzoic Acid, Benzylamine, and Benzamide

Benzonitrile is used in the synthesis of benzoic acid, benzylamine, and benzamide . Benzonitrile-d5, being an isotopically labelled version of benzonitrile, can be used in the same way.

Research and Development

Benzonitrile-d5 is used in research and development . It is a leading supplier to the global Life Science industry with solutions and services for research, biotechnology development and production, and pharmaceutical drug therapy development and production .

Direcciones Futuras

The recent discovery of benzonitrile, one of the simplest nitrogen-bearing polar aromatic molecules, in the interstellar medium motivates structural characterization of the benzonitrile-containing molecular ions as potential precursors for nitrogen-containing complex organics in space . These unique structural motifs could be useful for the molecular design and recognition involving charged aromatic systems and also for the search of nitrogen-containing complex organics in space .

Mecanismo De Acción

Target of Action

Benzonitrile-d5, also known as Phenyl-d5 cyanide

Mode of Action

It’s known that nitriles, the group of organic compounds that benzonitrile-d5 belongs to, can undergo various reactions, including hydrolysis, reduction, and rearrangement, which can lead to a variety of products . These reactions can potentially alter the function of the biological targets they interact with.

Biochemical Pathways

Benzonitrile and its derivatives have been shown to undergo biotransformation via the nitrile hydratase-amidase pathway in certain bacteria . This pathway involves the conversion of nitriles into amides, which can then be further metabolized.

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 191°c and density of 1059 g/mL at 25°C , may influence its pharmacokinetic behavior.

Result of Action

The transformation of nitriles into amides, as seen in the nitrile hydratase-amidase pathway, can potentially decrease the acute toxicities of certain compounds .

Action Environment

The action, efficacy, and stability of Benzonitrile-d5 can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, given its specific boiling and melting points . Additionally, the presence of certain bacteria capable of metabolizing nitriles could influence the compound’s action and efficacy .

Propiedades

IUPAC Name |

2,3,4,5,6-pentadeuteriobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDZBHWFFUWGJE-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C#N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584018 | |

| Record name | (~2~H_5_)Benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzonitrile-d5 | |

CAS RN |

2102-15-0 | |

| Record name | (~2~H_5_)Benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2102-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of determining quadrupolar coupling constants (DQCC) and asymmetry parameters (η) for deuterated compounds like Benzonitrile-d5?

A1: Determining DQCC and η values provides valuable insights into the electronic environment and molecular dynamics of molecules. In the case of Benzonitrile-d5, these parameters were determined for ortho, meta, and para deuterons using NMR spectroscopy in oriented phases []. This information helps researchers understand the orientation and interaction of the molecule within different solvent systems, contributing to a deeper understanding of its behavior in various chemical and physical processes.

Q2: How does the use of liquid crystal solvents contribute to the study of Benzonitrile-d5?

A2: Liquid crystal solvents provide an anisotropic environment, meaning their properties differ depending on the direction. When Benzonitrile-d5 is dissolved in such a solvent, its motion becomes partially restricted, leading to a non-zero average for the dipolar and quadrupolar interactions []. This allows researchers to observe and measure these interactions, which would otherwise average to zero in an isotropic environment like a regular liquid. By analyzing the NMR spectra of Benzonitrile-d5 in different liquid crystal solvents, researchers can extract valuable information about its structure and dynamics.

Q3: Can you provide the DQCC and η values determined for the deuterons in Benzonitrile-d5 based on the research?

A3: The research determined the following DQCC and η values for the deuterons in Benzonitrile-d5 []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)

![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)

![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B47891.png)